N-(3-fluorobenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine
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Overview
Description
N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE: is a complex organic compound characterized by the presence of fluorine, methyl, and trifluoromethoxy groups attached to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethoxy group, and subsequent attachment of the fluorobenzyl and ethylamine moieties. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy reagents such as trifluoromethoxybenzene.
Attachment of Fluorobenzyl and Ethylamine Moieties: This can be done through nucleophilic substitution reactions, where the indole core reacts with 3-fluorobenzyl chloride and 2-(2-methyl-1H-indol-3-yl)ethylamine under basic conditions[][2].
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, fluorobenzyl derivatives, and trifluoromethoxy compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE: has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects[6][6].
Comparison with Similar Compounds
N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE: can be compared with similar compounds such as:
- N-(3-Chloro-4-(3-fluorobenzyl)oxy)phenyl-6-(5-(2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine .
- 2-Nitro-5-(trifluoromethoxy)aniline .
- Trifluoromethoxybenzene .
These compounds share similar structural features, such as the presence of fluorine and trifluoromethoxy groups, but differ in their specific functional groups and overall molecular architecture. The uniqueness of N-(3-FLUOROBENZYL)-N-{2-[2-METHYL-5-(TRIFLUOROMETHOXY)-1H-INDOL-3-YL]ETHYL}AMINE lies in its combination of these groups within an indole framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18F4N2O |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C19H18F4N2O/c1-12-16(7-8-24-11-13-3-2-4-14(20)9-13)17-10-15(26-19(21,22)23)5-6-18(17)25-12/h2-6,9-10,24-25H,7-8,11H2,1H3 |
InChI Key |
ABRQTXWJOXUPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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